2,3,5,6,7,8-Hexahydro-5,8-ethanophthalazine-1,4-dione

Description

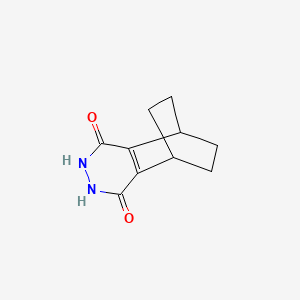

2,3,5,6,7,8-Hexahydro-5,8-ethanophthalazine-1,4-dione (CAS 67279-23-6) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.1772 g/mol. Structurally, it features a fused pyrrolo[1,2-a]pyrazine-1,4-dione core with an ethano bridge spanning positions 5 and 8 of the phthalazine ring. This compound is part of a broader class of natural products and synthetic derivatives known for their diverse bioactivities, including antimicrobial, antioxidant, and antitumor properties .

The compound has been identified in microbial extracts, particularly from Burkholderia species, where it is biosynthesized alongside analogs such as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro (PPDH) and its alkylated derivatives . Its ethano bridge distinguishes it from methano-bridged analogs (e.g., 5,8-methanophthalazines) and other structurally related diones, influencing its physicochemical and biological behavior.

Properties

IUPAC Name |

4,5-diazatricyclo[6.2.2.02,7]dodec-2(7)-ene-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-9-7-5-1-2-6(4-3-5)8(7)10(14)12-11-9/h5-6H,1-4H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYKIRFIOQOOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C3=C2C(=O)NNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexahydro-5,8-ethanophthalazine-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dione with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydro-5,8-ethanophthalazine-1,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2,3,5,6,7,8-Hexahydro-5,8-ethanophthalazine-1,4-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-Hexahydro-5,8-ethanophthalazine-1,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinities and effects on cellular processes.

Comparison with Similar Compounds

Key Observations :

- Functional Groups: Unlike 5,8-methanophthalazine (which lacks a dione moiety), the target compound’s 1,4-dione groups enable redox activity and hydrogen bonding, critical for antioxidant and antimicrobial effects .

- Alkylation : PPDHMP’s 3-(2-methylpropyl) side chain increases molecular weight and lipophilicity, enhancing membrane permeability and antimicrobial potency relative to the unsubstituted target compound .

Antimicrobial Activity

- Target Compound: Exhibits broad-spectrum antibacterial activity, particularly against Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli .

- PPDHMP : Shows enhanced activity against Enterococcus faecalis due to its alkyl chain, which may disrupt bacterial membranes .

- 5,8-Methanophthalazine: No reported antimicrobial activity; its lack of dione groups likely reduces bioactivity .

Antioxidant Properties

- The target compound and PPDH both demonstrate free radical scavenging capacity via their dione moieties, as shown in reducing power assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.